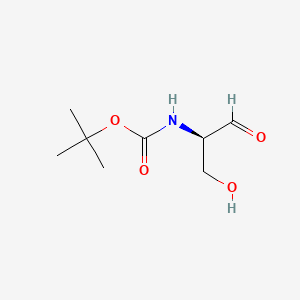

N-t-butyloxycarbonyl-d-serinal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4,6,11H,5H2,1-3H3,(H,9,12)/t6-/m0/s1 |

InChI Key |

IQUPBNVUTOSSFI-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C=O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C=O |

Origin of Product |

United States |

Significance of α Amino Aldehydes As Chiral Building Blocks

α-Amino aldehydes have garnered significant attention in stereocontrolled organic synthesis due to their utility as chiral substrates. These bifunctional compounds possess both an amino group and an aldehyde group, a combination that predisposes them to be divergent building blocks. Their importance stems from several key factors:

Ready Availability: They can be prepared from the "chiral pool," utilizing readily accessible and enantiomerically pure α-amino acids as starting materials. acs.orgrsc.orgrsc.org This provides access to both enantiomeric forms, which is crucial for the synthesis of different stereoisomers of a target molecule.

Synthetic Versatility: The aldehyde functional group is highly reactive and can be transformed into a vast array of other structural motifs. This allows for the construction of more complex molecular architectures through reactions like Wittig olefination, aldol (B89426) additions, and reductive aminations. nih.gov

Application in Biologically Active Molecules: Peptide derivatives that incorporate an α-amino aldehyde unit have been identified as potent inhibitors of various proteases, including papain, thrombin, and caspases. This has led to their application in the development of therapeutic agents ranging from antiviral to anti-tumor drugs.

Despite their synthetic utility, α-amino aldehydes are inherently unstable. The presence of incompatible functional groups and the acidity of the α-proton make them prone to racemization (loss of stereochemical integrity), particularly in the presence of acids or bases. rsc.orgrsc.orgorgsyn.org This instability necessitates the use of a suitable protecting group for the amine functionality to prevent unwanted side reactions and maintain configurational stability during synthesis. acs.org

Strategic Role of the N T Butyloxycarbonyl Boc Group in Amine Protection for Serinal Derivatives

The protection of the amino group is a critical step in the chemistry of α-amino aldehydes. nih.gov The N-t-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups used for amines in organic synthesis, particularly in peptide chemistry. wikipedia.orgontosight.aifishersci.co.uk Its strategic role is defined by its ability to be easily introduced and removed under specific conditions while remaining stable to a wide range of reagents.

The Boc group is chemically a di-tert-butyl dicarbonate (B1257347) and functions as a carbamate (B1207046) protecting group. masterorganicchemistry.comfishersci.co.uk Its key features include:

Stability: The Boc group is robust and stable under most basic and nucleophilic conditions, as well as toward catalytic hydrogenolysis. masterorganicchemistry.comnih.govorganic-chemistry.org This allows for selective chemical modifications at other parts of the molecule without affecting the protected amine. researchgate.net

Ease of Introduction: The N-tert-butyloxycarbonylation of amines is typically a high-yield reaction that can be performed under mild conditions. nih.govfishersci.co.uk A common method involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orgontosight.ai Catalyst-free methods using water have also been developed, offering an environmentally friendly alternative. nih.govorganic-chemistry.org

Ease of Removal (Deprotection): The Boc group is acid-labile, meaning it can be removed under mild acidic conditions. wikipedia.orgontosight.ai This is often achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgontosight.aifishersci.co.uk This orthogonality is crucial in multi-step synthesis, as it allows the Boc group to be removed without disturbing other protecting groups (like Fmoc or Cbz) that are labile to base or hydrogenation, respectively. masterorganicchemistry.comorganic-chemistry.org

The process of protecting an amine with a Boc group involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected amine. ontosight.ai The choice of base and solvent can be flexible, with common systems including sodium hydroxide (B78521) in water/THF or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724). wikipedia.orgfishersci.co.uk

| Parameter | Description | Common Reagents/Conditions | References |

| Protection | Introduction of the Boc group onto the amine. | Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., NaOH, DMAP, NaHCO₃) in solvents like water, THF, or acetonitrile. | wikipedia.orgfishersci.co.uk |

| Deprotection | Removal of the Boc group to reveal the free amine. | Strong acids (e.g., trifluoroacetic acid (TFA), HCl) in solvents like dichloromethane or methanol. | wikipedia.orgontosight.aifishersci.co.uk |

| Stability | Conditions under which the Boc group remains intact. | Basic conditions, nucleophiles, catalytic hydrogenolysis. | masterorganicchemistry.comnih.govorganic-chemistry.org |

Evolution of D Serinal and Its Protected Forms in Asymmetric Synthesis

Stereoselective Access to the Aldehyde Moiety

Achieving the aldehyde functionality with high stereochemical fidelity is paramount. This is typically accomplished through the oxidation of a corresponding N-protected D-serinol derivative. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive α-stereocenter.

Swern oxidation conditions are frequently employed for this transformation, providing the desired aldehyde in good yield without the need for extensive purification. researchgate.net This method is valued for its mild conditions, which are compatible with the sensitive nature of the aldehyde and the Boc-protecting group. The resulting D-serinal derivative, while often used immediately due to limited stability, can be prepared on a gram scale. beilstein-journals.orgresearchgate.net

Table 1: Representative Oxidative Methods for N-Boc-D-Serinal Synthesis

| Precursor | Oxidizing Agent/Conditions | Product | Yield | Reference |

| N-Boc-D-serinol acetonide | Swern Oxidation | N-Boc-D-serinal acetonide | Good (92%) | researchgate.net |

| Protected D-serinol derivative | Swern Oxidation | Protected D-serinal | ~50% (over 2 steps) | beilstein-journals.org |

Note: Yields can vary based on the specific substrate and reaction scale.

Functional group interconversion is central to the synthesis of N-Boc-D-serinal, primarily involving the conversion of a primary alcohol to an aldehyde. vanderbilt.edu This transformation is a critical step that follows the initial protection of the amino acid. ub.edufiveable.me The synthesis often starts from D-serine, where the carboxyl group is first reduced to a primary alcohol, yielding D-serinol. This amino alcohol then undergoes N-protection with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-D-serinol is the direct precursor for the oxidation step. beilstein-journals.org

In some strategies, the hydroxyl and amino groups of N-Boc-D-serinol are simultaneously protected as an oxazolidine ring, often referred to as Garner's aldehyde acetonide after oxidation. researchgate.netnih.govacs.org This cyclic protection strategy enhances the stability of the molecule and can influence the stereochemical outcome of subsequent reactions. The palladium/silane reduction of a serine thioester derivative is another method that allows for the preparation of enantiomerically pure Garner's aldehyde in large quantities. researchgate.net

N-Protection of Serinal Substrates via tert-Butyloxycarbonylation

The introduction of the tert-butyloxycarbonyl (Boc) group is a foundational step in the synthesis, serving to protect the nucleophilic amino group from participating in undesired side reactions. mychemblog.com This protection is typically performed early in the synthetic sequence, often on the D-serine or D-serinol starting material.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The reaction is versatile and can be carried out under various conditions. mychemblog.comfishersci.co.uk Optimized protocols often involve reacting the amine substrate with Boc₂O in the presence of a base. fishersci.co.uk

Commonly used bases include sodium hydroxide (B78521), triethylamine (B128534) (TEA), or 4-(dimethylaminopyridine) (DMAP), and the reaction can be performed in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or aqueous mixtures. mychemblog.comfishersci.co.uk For instance, a general procedure involves stirring the amine with 2-3 equivalents of Boc₂O and 1-1.5 equivalents of a base at room temperature. fishersci.co.uk Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported, offering a greener alternative that proceeds chemoselectively. organic-chemistry.org

Table 2: Common Conditions for N-Boc Protection

| Substrate | Reagent | Base / Catalyst | Solvent | Key Features | Reference |

| Amines | Di-tert-butyl dicarbonate | NaOH | THF/Water | Standard, high yield | mychemblog.com |

| Amines | Di-tert-butyl dicarbonate | TEA, DMAP | DCM | Anhydrous conditions | mychemblog.com |

| Amines | Di-tert-butyl dicarbonate | None | Water | Catalyst-free, chemoselective | organic-chemistry.org |

| Amines | Di-tert-butyl dicarbonate | Iodine | Solvent-free | Mild, ambient temperature | organic-chemistry.org |

Maintaining chemoselectivity and enantiomeric purity is critical during the Boc-protection step, especially when other reactive functional groups are present. Protocols have been developed for the highly chemoselective mono-N-Boc protection of amines in the presence of hydroxyl groups, avoiding the formation of undesired O-Boc products. organic-chemistry.orgacs.org For amino alcohols, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient N-Boc protection without competitive formation of oxazolidinones. organic-chemistry.org

The preservation of enantiomeric purity is a major concern. Chiral amines and esters of α-amino acids can be converted to their optically pure N-t-Boc derivatives without racemization. organic-chemistry.org In more complex syntheses involving N-Boc amino acids, additives may be required to prevent loss of stereochemical integrity. For example, in a one-pot protocol to generate N-Boc-2-alkylaminoquinazolin-4(3H)-ones, the addition of copper(II) chloride was found to be essential for preserving the enantiomeric purity (>99% ee) of the N-Boc-amino acid component. nih.gov The enantiomeric excess (ee) of final products is often verified by techniques such as chiral chromatography or NMR analysis after derivatization with a chiral agent like Mosher's ester. researchgate.net

Derivatization Strategies from Chiral Pool Starting Materials

The use of D-serine as a chiral pool starting material is a cornerstone of many synthetic strategies for this compound and its derivatives. beilstein-journals.orgresearchgate.netmdpi.com This approach leverages the inherent stereochemistry of the natural amino acid to build complex chiral molecules.

A notable example is the synthesis of O-acylated (2S,3S)-3-hydroxyleucine derivatives. beilstein-journals.org This synthesis begins with D-serine, which is converted into a protected D-serinal derivative. This aldehyde then undergoes a highly diastereoselective Felkin-Anh type Grignard addition with isopropyl magnesium chloride. beilstein-journals.org This key step uses the stereocenter from D-serine to control the formation of a new stereocenter, demonstrating effective stereochemical communication. beilstein-journals.org Similarly, synthetic routes to 2,3-L-diaminopropanoic acid (L-Dap) have been developed starting from Nα-Fmoc-O-tert-butyl-D-serine, where the chirality of the D-serine is maintained throughout the entire synthetic sequence. researchgate.netmdpi.com These examples underscore the power of using chiral precursors like D-serine to access enantiomerically pure and complex targets via an N-Boc-D-serinal intermediate.

Transformation of D-Serine and its Derivatives to this compound

The direct conversion of D-serine to this compound involves a sequence of protection and reduction steps. A common approach begins with the protection of the amino group of D-serine with the t-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid, typically to a methyl ester. This N-Boc-D-serine methyl ester is a key intermediate that can then be reduced to the desired aldehyde.

A straightforward synthesis involves the initial N-protection of D-serine using di-tert-butyl dicarbonate. The resulting N-Boc-D-serine is then esterified. One method for esterification employs methyl iodide in the presence of a base like potassium carbonate. orgsyn.org Alternatively, for a more economical route, especially for the D-enantiomer, the N-Boc-D-serine can be prepared as described and then esterified. orgsyn.org

The crucial step is the selective reduction of the methyl ester to the aldehyde without over-reduction to the corresponding alcohol. This is often accomplished using a sterically hindered reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this transformation. d-nb.info

Another approach involves the conversion of a protected D-serine into a Weinreb-Nahm amide. For instance, Nα-Fmoc-O-tert-butyl-D-serine can be reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide. mdpi.com This intermediate is then readily reduced to the aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4). mdpi.com This method offers a high-yielding route to the protected serinal.

| Starting Material | Reagents | Intermediate | Final Reduction | Overall Yield | Reference |

| D-Serine | 1. (Boc)₂O, NaOH 2. MeI, K₂CO₃ | N-Boc-D-serine methyl ester | DIBAL-H | ~74% | orgsyn.orgd-nb.info |

| Nα-Fmoc-O-tert-butyl-D-serine | 1. HOBt, DIC, EDC, N,O-dimethylhydroxylamine HCl, DIEA | Weinreb-Nahm amide | LiAlH₄ | ~86% | mdpi.com |

Utilization of Serine-Derived Chiral Oxazolidine Scaffolds (e.g., Garner's Aldehyde)

A highly popular and extensively documented method for the synthesis of this compound proceeds through a cyclic intermediate known as (R)-Garner's aldehyde, or tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate. This approach offers the advantage of a configurationally stable aldehyde that is less prone to racemization. orgsyn.org

The synthesis of Garner's aldehyde from D-serine typically involves a three-step sequence:

Protection and Esterification: D-serine is first converted to its methyl ester, often under Fischer esterification conditions (e.g., using acetyl chloride in methanol). The resulting serine methyl ester hydrochloride is then protected with a Boc group using di-tert-butyl dicarbonate and a base like triethylamine. nih.gov An alternative sequence involves first protecting the amino group of D-serine with Boc anhydride (B1165640), followed by esterification of the carboxylic acid with methyl iodide. d-nb.info

Oxazolidine Formation: The N-Boc-D-serine methyl ester is then cyclized with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) or p-toluenesulfonic acid (p-TsOH), to form the corresponding oxazolidine. d-nb.infonih.gov

Reduction to Aldehyde: The final step is the reduction of the methyl ester of the oxazolidine to the aldehyde using DIBAL-H at low temperatures (typically -78 °C). d-nb.infonih.gov This reduction is highly selective and yields Garner's aldehyde in good yield.

Some protocols offer a two-step reduction-oxidation sequence from the N-Boc-D-serine methyl ester acetonide. This involves reduction of the ester to the alcohol with a reducing agent like LiAlH₄, followed by oxidation of the alcohol to the aldehyde using Swern oxidation conditions. thieme-connect.comthieme-connect.de This method is reported to avoid some of the challenges associated with the direct DIBAL-H reduction of the ester. thieme-connect.com

| Synthetic Route | Key Steps | Reagents | Yield | Reference |

| Garner's Original Procedure (modified) | 1. N-Boc protection & Esterification 2. Acetonide formation 3. Reduction | 1. (Boc)₂O, NaOH; MeI, K₂CO₃ 2. 2,2-dimethoxypropane, p-TsOH 3. DIBAL-H | 46-58% | d-nb.info |

| Koskinen Procedure | 1. Esterification & N-Boc protection 2. Acetonide formation 3. Reduction | 1. AcCl, MeOH; (Boc)₂O, Et₃N 2. 2,2-dimethoxypropane, BF₃·Et₂O 3. DIBAL-H | 66-71% | nih.gov |

| Improved Procedure | Four operationally simple steps | Not fully detailed | 88% | researchgate.net |

| Dondoni's Reduction-Oxidation | 1. Reduction to alcohol 2. Swern Oxidation | 1. LiAlH₄ 2. (COCl)₂, DMSO, iPr₂NEt | 94% (for oxidation step) | thieme-connect.com |

Reactions at the Aldehyde Functionality

The aldehyde group in Boc-D-serinal is the primary site of its chemical reactivity, participating in a range of nucleophilic additions, condensations, and olefination reactions to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions to the Formyl Group

The electrophilic carbonyl carbon of the formyl group in this compound is susceptible to attack by a wide array of nucleophiles. libretexts.orgmasterorganicchemistry.com This includes organometallic reagents such as Grignard reagents and organolithium compounds, as well as enolates and other carbon nucleophiles. academie-sciences.fr These reactions are fundamental for carbon chain elongation and the introduction of new stereocenters. The stereochemical course of these additions is highly dependent on the reaction conditions and the nature of the nucleophile. orgsyn.org

For instance, the addition of organometallic reagents to α-amino aldehydes like Boc-D-serinal has been extensively studied. arkat-usa.org The presence of the adjacent N-Boc protected amino group can influence the stereoselectivity of the addition through chelation or non-chelation control models. iupac.org Chelation control, often observed with certain metal ions, can lead to the formation of a cyclic intermediate, directing the nucleophile to a specific face of the aldehyde. Conversely, non-chelation-controlled reactions are governed by steric and electronic factors as described by the Felkin-Anh model. uwindsor.cawikipedia.org

The versatility of these nucleophilic additions is highlighted by the use of various organometallic reagents. For example, the addition of phenylmagnesium bromide to an α-methyl-substituted N-Boc-serinal derivative has been shown to proceed with high diastereoselectivity. unirioja.es Similarly, the addition of trimethylsilylacetylene (B32187) derivatives can be controlled to afford either syn- or anti-adducts depending on the reaction conditions. arkat-usa.org

| Nucleophile | Substrate | Major Product Diastereomer | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | (R)-N-Boc-N,O-isopropylidene-α-methylserinal | anti | unirioja.es |

| Lithium trimethylsilylacetylide | N-Boc-O-Me-L-thyrosinal | syn or anti (condition dependent) | arkat-usa.org |

| 2-(Trimethylsilyl)thiazole | N-Boc-L-serinal acetonide | anti | psu.edu |

Condensation and Imine Formation for Subsequent Transformations

The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles, most notably amines, to form imines or iminium ions. These intermediates can then participate in a range of subsequent transformations. The formation of imines from aldehydes is a fundamental reaction in organic chemistry. commonorganicchemistry.com

These imine intermediates are valuable for further synthetic manipulations. For example, they can be involved in cyclization reactions, such as the Pictet-Spengler reaction, to construct complex heterocyclic scaffolds. The stereochemistry of the starting serinal derivative plays a crucial role in controlling the stereochemical outcome of these cyclizations.

Furthermore, nitrones, which can be formed from the corresponding hydroxylamines, are isoelectronic with enolates and can react with organometallic reagents in a stereocontrolled manner. academie-sciences.fr The addition of nucleophiles to nitrones derived from L-serine has been used in the synthesis of epimeric 2,3-diaminoacids. academie-sciences.fr

Olefination Reactions for Carbon-Carbon Bond Formation

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful means of converting the aldehyde group of this compound into an alkene. pharmdguru.commdpi.com These reactions are widely used for carbon-carbon bond formation and allow for the introduction of a variety of substituents. orgsyn.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide. pharmdguru.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction, leading to either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is a popular alternative to the Wittig reaction. wikipedia.orgtcichemicals.com A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgconicet.gov.arorganic-chemistry.org However, modifications to the phosphonate reagent and reaction conditions can be employed to favor the formation of (Z)-alkenes. researchgate.net For instance, the use of phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, can lead to high Z-selectivity. beilstein-journals.org

A specific application is the reaction of a phosphorane with the Garner aldehyde (N-Boc-D-serinal acetonide) to produce alkenes, which can be further transformed into C-fucosyl α-amino acids. nih.govacs.org

| Reaction | Reagent | Typical Product Stereochemistry | Reference |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | (E) or (Z) depending on ylide stability | organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Predominantly (E) | wikipedia.orgorganic-chemistry.org |

| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Predominantly (Z) | beilstein-journals.org |

Stereochemical Control in this compound Mediated Reactions

The inherent chirality of this compound, originating from the D-serine backbone, is a powerful tool for controlling the stereochemistry of subsequent reactions. This control can manifest as either diastereoselectivity, where the existing stereocenter influences the formation of new stereocenters, or as a source of chirality in enantioselective syntheses.

Diastereoselective Processes and their Control

In reactions involving the aldehyde functionality of this compound, the existing stereocenter at the α-carbon exerts a significant influence on the formation of a new stereocenter, leading to diastereoselective outcomes. orgsyn.org The degree and sense of this diastereoselectivity can often be predicted and controlled by considering established stereochemical models such as the Felkin-Anh and Cram chelation models. uwindsor.cawebsite-files.comlibretexts.org

The Felkin-Anh model generally predicts the stereochemical outcome of nucleophilic attack on α-chiral aldehydes in the absence of a chelating metal. uwindsor.cawebsite-files.com The model posits that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent when the carbonyl group is staggered between the small and medium-sized substituents.

In contrast, when a chelating metal is present, the Cram-chelate model can be applied. wikipedia.orglibretexts.org In this model, the metal coordinates to both the carbonyl oxygen and the heteroatom of the α-substituent (in this case, the nitrogen of the N-Boc group), forming a rigid five-membered ring. This chelation restricts the conformation of the molecule and directs the nucleophile to attack from the less hindered face of the cyclic intermediate. The choice of organometallic reagent and reaction conditions can thus be used to favor one model over the other, allowing for the selective formation of either the syn- or anti-diastereomer. arkat-usa.org For example, the addition of lithium trimethylsilylacetylide to a related N-Boc protected aldehyde can be directed to give either the syn or anti adduct based on the additives used. arkat-usa.org

Enantioselective Methodologies Utilizing Serinal Chirality

This compound and its derivatives serve as valuable chiral building blocks in enantioselective synthesis. unirioja.esacs.org In this context, the chirality of the serinal moiety is transferred to the product, often through a process where the serinal derivative acts as a chiral auxiliary. sigmaaldrich.com A chiral auxiliary is a temporary chiral handle that directs the stereochemical course of a reaction and is subsequently removed.

A prominent example is the use of N-Boc-serinal derivatives in the synthesis of enantiomerically pure α-amino acids and other biologically active molecules. nih.govresearchgate.net For instance, the diastereoselective addition of organometallic reagents to N-Boc-N,O-isopropylidene-α-methylserinals, followed by further transformations, has been employed for the synthesis of all four stereoisomers of α-methyl-β-phenylserine. unirioja.es In these syntheses, the oxazolidine ring derived from serinal acts as a chiral auxiliary, controlling the formation of a new stereocenter during the Grignard addition. unirioja.es

The utility of Boc-D-serinal as a chiral precursor is further demonstrated in the synthesis of complex natural products and their analogues. beilstein-journals.org The predictable stereocontrol offered by the inherent chirality of serinal allows for the construction of multiple stereocenters in a controlled manner.

Transformations Involving the Protected Amine and Hydroxyl Groups

The synthetic utility of this compound is significantly enhanced by the distinct reactivity of its functional groups: the N-Boc protected amine, the primary hydroxyl group, and the aldehyde. This section details the chemical transformations targeting the protected amine and the hydroxyl moiety, which are crucial for its application in multistep synthesis.

Selective Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and its susceptibility to removal under acidic conditions. total-synthesis.comarkat-usa.org The deprotection of the N-Boc group in this compound and related structures is a key step in many synthetic pathways, particularly in peptide chemistry. total-synthesis.comarkat-usa.org

The most common method for the removal of the N-Boc group is through acid-catalyzed hydrolysis. total-synthesis.com This process involves the protonation of the carbamate's carbonyl oxygen, which initiates fragmentation into the free amine, carbon dioxide, and a stable tertiary butyl cation. total-synthesis.comacsgcipr.org

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane are typically employed. acsgcipr.org Aqueous solutions of strong mineral acids like phosphoric acid have also been shown to be effective. organic-chemistry.org

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic functional groups within the substrate or other molecules in the reaction mixture by the liberated tert-butyl cation. total-synthesis.comacsgcipr.org To mitigate these unwanted reactions, "scavengers" are often added to the reaction medium. These scavenger molecules are electron-rich compounds that readily react with and neutralize the tert-butyl cation. total-synthesis.comacsgcipr.org

Interactive Table 1: Common Acid-Catalyzed N-Boc Deprotection Protocols and Scavengers

| Reagent(s) | Typical Solvent(s) | Scavenger | Purpose of Scavenger |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Anisole | Traps the t-butyl cation, preventing side reactions. |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, Ethyl Acetate | Thiophenol | Acts as a nucleophile to capture the electrophilic t-butyl cation. |

| Phosphoric Acid (H₃PO₄) | Water | Cresol | Prevents alkylation of sensitive residues like tryptophan or methionine. total-synthesis.com |

| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent (e.g., with Choline Chloride) | Dimethyl sulfide | Reacts with the t-butyl cation to form a non-volatile byproduct. acsgcipr.orgmdpi.com |

In the synthesis of complex molecules such as peptides or other natural products, multiple functional groups often need to be protected. An orthogonal protection strategy allows for the selective removal of one type of protecting group under specific conditions while others remain intact. organic-chemistry.org The N-Boc group is a cornerstone of such strategies due to its unique acid lability. total-synthesis.comorganic-chemistry.org

The N-Boc group is stable to conditions used to remove other common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.comtotal-synthesis.com This orthogonality is crucial in solid-phase peptide synthesis (SPPS) and other elaborate synthetic sequences. For instance, a peptide chain can be elongated by coupling Fmoc-protected amino acids, with the Fmoc group being removed at each step with a base (e.g., piperidine), while an N-Boc group on an amino acid side chain (like that of lysine (B10760008) or a derivative of serine) remains unaffected. organic-chemistry.orgresearchgate.net Conversely, the N-Boc group can be selectively cleaved with acid without disturbing Fmoc or Cbz groups present in the same molecule. total-synthesis.comresearchgate.net

Interactive Table 2: Orthogonal Protecting Group Pairs with N-Boc

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 | Orthogonality Principle |

| N-Boc | N-Fmoc | Acid (e.g., TFA) | Base (e.g., Piperidine) | Acid vs. Base Lability. organic-chemistry.org |

| N-Boc | N-Cbz (or Z) | Acid (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) | Acid Lability vs. Reductive Cleavage. total-synthesis.com |

| N-Boc | Benzyl (Bn) ether/ester | Acid (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) | Acid Lability vs. Reductive Cleavage. |

| N-Boc | Silyl ethers (e.g., TBDMS) | Acid (e.g., TFA) | Fluoride source (e.g., TBAF) | Acid Lability vs. Fluoride-induced Cleavage. |

Ring-Opening and Ring-Closing Transformations of Associated Cyclic Systems

This compound and its derivatives can participate in or be synthesized from cyclic structures. These transformations are powerful tools for creating complex heterocyclic systems and stereocenters.

Ring-Closing Reactions: Intramolecular reactions can lead to the formation of heterocyclic rings. For example, derivatives of N-Boc-serine can be cyclized to form oxazolidine or oxazolidinone rings. nih.govarkat-usa.org The reaction of an N-Boc-serine derivative with an aldehyde or ketone in the presence of an acid catalyst can yield an N,O-acetal, specifically a protected oxazolidine. nih.gov Another significant ring-closing reaction is olefin metathesis, where a diene precursor derived from N-Boc-serinal could be cyclized to form unsaturated nitrogen heterocycles like pyrrolines using ruthenium-based catalysts. d-nb.infoorgsyn.orgnih.gov

Ring-Opening Reactions: Cyclic systems derived from N-Boc-serinal, such as aziridines or oxazolidines, are valuable synthetic intermediates because their inherent ring strain facilitates ring-opening reactions. clockss.org These reactions, often promoted by nucleophiles, allow for the stereospecific introduction of new functional groups. For instance, the nucleophilic opening of an N-Boc-aziridine-2-carboxylate (a closely related structure) at the C3 position is a common strategy for synthesizing substituted α-amino acids. clockss.org Similarly, the reductive opening of serine-derived oxazolidine rings can be used to generate N-protected amino alcohols. researchgate.net The regioselectivity of the ring-opening is often controlled by the electronic nature of the substituents and the nucleophile used. clockss.orgbeilstein-journals.org

Interactive Table 4: Examples of Ring-Closing and Ring-Opening Reactions

| Reaction Type | Starting Material (or related precursor) | Reagent(s) / Conditions | Product (Cyclic System) | Reference Principle |

| Ring-Closing | N-Boc-Diallylamine | Grubbs Catalyst (Ru-based) | N-Boc-3-pyrroline | orgsyn.orgorgsyn.org |

| Ring-Closing | N-Boc-Serine derivative + Aldehyde | Acid catalyst (e.g., TsOH) | Oxazolidine | arkat-usa.orgnih.gov |

| Ring-Opening | N-Boc-Aziridine-2-carboxylate | Nucleophile (e.g., R₂CuLi, NaN₃) | α- or β-Amino acid derivative | clockss.orgbeilstein-journals.org |

| Ring-Opening | N-Boc-Serine-derived Oxazolidine | Reducing agent (e.g., LiAlH₄) or Acid | N-Boc-amino alcohol derivative | researchgate.net |

Applications of N T Butyloxycarbonyl D Serinal As a Versatile Chiral Building Block

Total Synthesis of Complex Natural Products and Designed Analogs

The stereochemical integrity and functional group array of N-t-butyloxycarbonyl-D-serinal make it an ideal starting material for the enantioselective synthesis of complex natural products and their analogs. Its application allows chemists to introduce key stereocenters with high fidelity, significantly streamlining synthetic routes. One notable example is in the synthesis of papulacandin D, an antifungal agent. nih.gov The synthesis of such complex molecules often relies on the strategic disconnection into smaller, manageable chiral fragments, where this compound or its derivatives serve as a foundational piece for one of the key subunits. nih.gov

The aldehyde and protected amine functionalities within this compound are perfectly poised for constructing a variety of biologically important heterocyclic systems. A convergent, one-pot method has been developed for creating functionalized pyrrolidine (B122466) ring systems using tandem Michael reaction strategies that can be initiated from serinal-derived intermediates. researchgate.net This approach has been successfully applied to the synthesis of kainoid analogues, which are a class of compounds known for their neuroexcitatory activity. researchgate.net Furthermore, the reaction of N-t-Boc amino acids, including serine, with reagents like dichlorophenylphosphine (B166023) (PhPCl₂) can lead to the exclusive formation of P-chiral trans-1,3,2-oxazaphospholidinones, which are phosphorus-containing heterocycles. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized

| Heterocyclic System | Synthetic Strategy | Relevance |

|---|---|---|

| Pyrrolidines | Tandem Michael Reaction | Core of kainoid analogues researchgate.net |

| Oxazaphospholidinones | Reaction with PhPCl₂ | P-chiral compounds nih.gov |

This compound is a cornerstone in the synthesis of a diverse range of non-proteinogenic (unnatural) amino acids and peptide mimetics. researchgate.net These molecules are designed to mimic or block the biological functions of natural peptides but often exhibit enhanced stability, bioavailability, or novel activities. The aldehyde group of the serinal is a key functional handle for chain extension and modification. It has been employed in numerous syntheses of unusual amino acids, such as optically active β,γ-alkenyl α-amino acids and ethynyl (B1212043) glycine, a naturally occurring but rare amino acid. researchgate.net The ability to generate these chiral building blocks is crucial for developing novel peptidomimetics with potential therapeutic applications.

Glycosyl amino acids are fundamental components of glycoproteins and are critical for a multitude of biological processes. Synthetic analogues of these structures, particularly C-glycosyl amino acids where the anomeric oxygen is replaced by a carbon atom, are of great interest as they offer increased stability against enzymatic degradation. unimib.it this compound serves as a precursor to the chiral amino acid portion of these conjugates. Synthetic strategies have been developed for preparing diastereomerically pure C-glycosyl-alanines and C-analogues of β-D-glucopyranosyl serine. unimib.itnih.gov These methods often involve creating the amino acid moiety stereoselectively, with the chirality induced by the sugar component, leading to stable glycopeptide mimetics for pharmaceutical research. unimib.itnih.gov

Development of Non-Natural Amino Acids and Peptide Derivatives

The development of non-natural amino acids is a major focus in chemical biology and drug discovery, enabling the exploration of novel protein functions and the creation of peptide-based therapeutics with improved properties. researchgate.netnih.gov The N-t-butyloxycarbonyl (Boc) protecting group is a standard tool in this field, widely used in both solution-phase and solid-phase peptide synthesis. springernature.comnih.govnih.gov

A key advantage of this compound is its configurational stability, which allows the aldehyde group to undergo a variety of nucleophilic addition reactions without significant racemization. researchgate.net This opens up numerous avenues for diversifying the amino acid side chain.

Table 2: Reactions for Side Chain Diversification

| Reaction Type | Reagent Class | Resulting Structure |

|---|---|---|

| Wittig Olefination | Phosphorus ylides | Alkenyl side chains researchgate.net |

| Grignard Addition | Organomagnesium halides | Secondary alcohol side chains researchgate.net |

| Reformatsky Reaction | Organozinc reagents | β-hydroxy ester side chains researchgate.net |

These reactions transform the aldehyde into a wide range of new functional groups, effectively converting the serine scaffold into a plethora of non-natural amino acids with unique side chains. researchgate.net This versatility is central to its role as a chiral building block.

Once a novel non-natural amino acid has been synthesized from this compound and appropriately protected (e.g., with the Boc group on the amine and other protecting groups on the new side chain), it can be incorporated into larger peptide structures. rsc.org The tert-butyloxycarbonyl (Boc) group is well-suited for solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of complex peptides on a resin support. springernature.comnih.gov By using these custom-synthesized amino acids, researchers can construct peptide architectures with precisely placed modifications. These modified peptides are invaluable tools for studying protein-protein interactions, enzyme mechanisms, and for developing new therapeutic leads with enhanced stability and selectivity. nih.govmdpi.com

Contribution to the Synthesis of Chiral Auxiliaries and Ligands

This compound, commonly known as the D-enantiomer of Garner's aldehyde, serves as a pivotal chiral starting material for the synthesis of more complex stereochemical control elements, including chiral auxiliaries and ligands. Its value stems from the dense and versatile functionality it possesses: a reactive aldehyde for chain extension, a protected amine, and a fixed stereocenter derived from D-serine, all within a conformationally restricted oxazolidine (B1195125) ring. These features allow it to be elaborated into sophisticated molecules that can effectively transfer their inherent chirality during chemical transformations.

The aldehyde's high reactivity makes it a versatile handle for constructing molecular frameworks commonly found in chiral ligands, such as those containing amino alcohol or diamine backbones. Through reactions like reductive amination, the aldehyde can be transformed to create new carbon-nitrogen bonds, extending the chiral scaffold. This process allows for the straightforward introduction of other coordinating groups, such as phosphines or additional amines, which are essential for the ligand's ability to bind to a metal center and create an effective asymmetric catalyst. researchgate.netnih.gov

One of the most powerful methods for this transformation is the direct reductive amination of the aldehyde. This reaction typically involves the condensation of the aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to afford a stable secondary amine. Reagents such as sodium triacetoxyborohydride (B8407120) are particularly effective for this second step, as they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion. harvard.edu This one-pot procedure is highly efficient and prevents the isolation of the often-unstable imine. nih.govnih.gov

The following table details a representative procedure for the synthesis of a chiral secondary amine from this compound, a key step in building a chiral ligand backbone.

| Amine Reactant | Reducing Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) (CH2Cl2) | Room Temperature, 12-18 h | (R)-tert-butyl 4-((benzylamino)methyl)-2,2-dimethyloxazolidine-3-carboxylate | High | nih.govharvard.edunih.gov |

Furthermore, this compound is a direct precursor to (R)-N-Boc-serinol, the corresponding amino alcohol, via simple reduction of the aldehyde group. This reduction is commonly achieved with mild hydride reagents like sodium borohydride. The resulting N-Boc-D-serinol is a valuable chiral building block in its own right and can be used to synthesize various chiral auxiliaries. For instance, the amino alcohol moiety is the foundational structural unit for Evans-type oxazolidinone auxiliaries, which are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and other bond-forming reactions. nih.gov While the oxazolidine ring in the parent aldehyde already provides steric guidance, its conversion to other auxiliary types can be advantageous for specific synthetic applications.

Analytical and Spectroscopic Characterization in Research of N T Butyloxycarbonyl D Serinal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-t-butyloxycarbonyl-D-serinal. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced techniques can help in assigning stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. For this compound, the aldehyde proton (CHO) is highly deshielded and typically appears as a singlet or a doublet in the downfield region of the spectrum, generally between 9.0 and 10.0 ppm. mnstate.edulibretexts.org The α-proton, being adjacent to both the nitrogen and the aldehyde carbonyl, resonates at approximately 4.0-4.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and may appear as distinct signals, often as a multiplet, around 3.7-4.0 ppm. The nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group give rise to a characteristic singlet at approximately 1.4-1.5 ppm. compoundchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most downfield signal, typically found in the 190-205 ppm range. libretexts.org The urethane (B1682113) carbonyl carbon of the Boc group appears around 155-157 ppm. mdpi.comresearchgate.net The α-carbon (CH) resonates at approximately 55-65 ppm, while the β-carbon of the hydroxymethyl group (CH₂OH) is found around 60-70 ppm. The quaternary and methyl carbons of the Boc group have characteristic signals around 80 ppm and 28 ppm, respectively. mdpi.comoregonstate.edu

Stereochemical Assignment: While standard NMR confirms the connectivity, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to investigate through-space correlations between protons. These correlations can help to deduce the preferred conformation of the molecule in solution, which is linked to its stereochemistry.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 | Singlet (s) or Doublet (d) |

| α-Proton (N-CH-C) | 4.0 - 4.5 | Multiplet (m) |

| β-Protons (CH₂OH) | 3.7 - 4.0 | Multiplet (m) |

| Boc Group ((CH₃)₃C) | 1.4 - 1.5 | Singlet (s) |

| Amide (NH) | 5.0 - 6.0 | Broad Singlet (br s) or Doublet (d) |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (CHO) | 190 - 205 |

| Boc Carbonyl (OC=O) | 155 - 157 |

| Boc Quaternary (C(CH₃)₃) | ~80 |

| β-Carbon (CH₂OH) | 60 - 70 |

| α-Carbon (N-CH-C) | 55 - 65 |

| Boc Methyl (C(CH₃)₃) | ~28 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) can be measured with high accuracy, allowing for the unambiguous determination of its molecular formula, C₈H₁₅NO₄.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation pathways include the loss of the Boc group or parts of it. libretexts.orgreddit.com Common observed fragments correspond to the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). reddit.com Alpha-cleavage next to the carbonyl group can also occur, leading to the loss of the aldehyde hydrogen (M-1) or the entire CHO group (M-29). libretexts.orgmiamioh.edu

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₆NO₄⁺ | 190.1074 | Protonated Molecular Ion |

| [M+Na]⁺ | C₈H₁₅NNaO₄⁺ | 212.0893 | Sodiated Adduct |

| [M-C₄H₈+H]⁺ | C₄H₈NO₄⁺ | 134.0448 | Loss of isobutylene |

| [M-C₅H₈O₂+H]⁺ | C₃H₈NO₂⁺ | 90.0550 | Loss of Boc group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.net The spectrum displays several key absorption bands that confirm the compound's structure.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol. The N-H stretch of the urethane group typically appears as a sharp to medium band around 3300-3500 cm⁻¹. ucla.edu The C-H stretching vibrations of the alkyl portions of the molecule are observed just below 3000 cm⁻¹. A key feature for aldehydes is the C-H stretch of the aldehyde group, which usually presents as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgyoutube.com The carbonyl (C=O) stretching region is particularly informative. The aldehyde carbonyl gives a strong, sharp absorption around 1720-1740 cm⁻¹, while the urethane carbonyl of the Boc group absorbs strongly at a slightly lower wavenumber, typically 1680-1720 cm⁻¹. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Urethane (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2980 | Medium to Strong |

| Aldehyde (C-H) | Stretch | 2800 - 2850 & 2700 - 2750 | Weak |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Urethane (C=O) | Stretch | 1680 - 1720 | Strong |

| Urethane (N-H) | Bend | 1510 - 1550 | Medium |

| Alcohol (C-O) | Stretch | 1050 - 1150 | Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic methods are essential for verifying the chemical purity and, crucially, the enantiomeric purity of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) using a C18 column, is the standard method for assessing the purity of the compound. A gradient elution system, typically with water and acetonitrile (B52724) as mobile phases, coupled with a UV detector, allows for the separation and quantification of the main compound from any impurities. The purity is determined by the relative area of the main peak.

Enantiomeric Excess (e.e.) Determination: As a chiral compound, determining the enantiomeric excess is vital to ensure the stereochemical quality of the material. This is achieved using chiral chromatography. Chiral HPLC is the most common method, employing a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. CSPs based on macrocyclic glycopeptides (like teicoplanin or ristocetin (B1679390) A) or cyclodextrins are effective for separating N-Boc protected amino acid derivatives. nih.govsigmaaldrich.com By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. Pre-column derivatization to form diastereomers that can be separated on a standard achiral column is another established approach. nih.gov

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Assignment

Chiroptical methods measure the interaction of chiral molecules with polarized light and are fundamental for assigning the absolute configuration.

Optical Rotation: This technique measures the angle to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For N-t-butyloxycarbonyl-D-serine, a positive specific rotation value has been reported (e.g., [α]²⁰/D +7.0 to +10.0°, c=2 in H₂O), indicating it is dextrorotatory. tcichemicals.com The sign and magnitude of the rotation are dependent on the solvent, temperature, and wavelength of the light used (typically the sodium D-line at 589 nm). The measurement confirms the presence of a single enantiomer in excess and helps to verify its identity.

Circular Dichroism (CD): Circular Dichroism spectroscopy is a powerful technique for determining the absolute configuration of a chiral molecule. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule, in this case, the aldehyde and urethane carbonyl groups. The resulting CD spectrum is a unique fingerprint for a specific enantiomer; its mirror image corresponds to the opposite enantiomer. spectroscopyeurope.com To assign the absolute configuration, the experimental CD spectrum of this compound is compared to a spectrum predicted by theoretical calculations, often using density functional theory (DFT). nih.govunibe.chnih.gov A match between the experimental and the calculated spectrum for the (R)-configuration provides definitive proof of the D-stereochemistry.

Mechanistic Investigations and Computational Studies Pertaining to N T Butyloxycarbonyl D Serinal

Elucidation of Reaction Mechanisms in Serinal Transformations

The primary transformations involving N-t-butyloxycarbonyl-D-serinal are nucleophilic additions to the carbonyl group. The mechanism of these reactions is heavily influenced by the existing stereocenter at the α-carbon. The presence of the N-Boc protecting group and the adjacent side chain dictates the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

Two key mechanistic models are often invoked to explain the stereoselectivity observed in reactions of α-chiral aldehydes like this compound: the Felkin-Anh model and the Cram's chelation-control model.

Felkin-Anh Model: This model predicts the stereochemical outcome based on steric interactions in the transition state. The largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the least hindered face, which is typically opposite the largest group and adjacent to the smallest group. In the case of this compound, the relative sizes of the substituents on the α-carbon (N-Boc-amino group, the hydroxymethyl side chain, and a hydrogen atom) will determine the preferred trajectory of the nucleophile.

Cram's Chelation-Control Model: This model becomes relevant when the α-substituent can chelate with a Lewis acidic metal center from the reagent (e.g., Grignard reagents, organolithium reagents in the presence of certain metal salts). For this compound, the oxygen of the N-Boc group and the carbonyl oxygen can form a five-membered chelate ring with a metal cation. This locks the conformation of the molecule, and the nucleophile is directed to attack from the less hindered face of this rigid cyclic intermediate. This often leads to a stereochemical outcome opposite to that predicted by the Felkin-Anh model. The choice between a chelation-controlled or a non-chelation pathway can often be influenced by the nature of the nucleophile, the solvent, and the presence of external Lewis acids.

Rationalization of Stereochemical Outcomes through Transition State Analysis

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Transition state analysis, both conceptually and through computational modeling, provides a powerful tool for rationalizing the observed selectivity in reactions of this compound.

For a nucleophilic addition, the two possible transition states leading to the syn and anti diastereomers are considered. According to the Felkin-Anh model, the transition state where the nucleophile approaches past the smallest substituent (hydrogen) is lower in energy than the one where it approaches past the medium-sized substituent. The difference in the activation energies (ΔΔG‡) between these two transition states determines the diastereomeric ratio of the products.

In a chelation-controlled scenario, the formation of the rigid chelate structure significantly lowers the energy of one of the transition states. The incoming nucleophile's trajectory is then predetermined by the conformation of this chelated intermediate, leading to high diastereoselectivity. The stability of the chelated transition state is a key factor in determining whether this pathway will be dominant.

The following table summarizes the predicted major diastereomer based on the governing model for a generic nucleophilic addition to this compound.

| Controlling Model | Key Interaction | Orientation of α-Substituents | Predicted Major Diastereomer |

| Felkin-Anh | Steric hindrance | Largest group anti-periplanar to the incoming nucleophile. | Attack from the face opposite the largest group. |

| Cram's Chelation | Lewis acid chelation | N-Boc and carbonyl oxygens coordinate to a metal center, forming a rigid ring. | Attack from the less hindered face of the chelated intermediate. |

Application of Computational Chemistry for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for quantitatively investigating reaction mechanisms and predicting the outcomes of chemical reactions. For this compound, computational methods can be applied to:

Conformational Analysis: Determine the ground-state geometries and relative energies of the different conformers of the reactant. This is crucial for understanding which conformation is likely to enter the transition state.

Transition State Searching: Locate the transition state structures for the competing reaction pathways (e.g., Felkin-Anh vs. chelation-controlled). The geometries of these transition states provide insight into the key interactions that stabilize or destabilize them.

Energy Calculations: Calculate the activation energies for the formation of the different diastereomeric products. The calculated energy difference between the competing transition states allows for a quantitative prediction of the diastereomeric ratio, which can then be compared with experimental results.

Analysis of Non-Covalent Interactions: Methods like Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative and electrostatic interactions within the transition state structures, providing a deeper understanding of the factors that control stereoselectivity.

For instance, a computational study could model the addition of a methylmagnesium bromide (a Grignard reagent) to this compound. The calculations would explore both a non-chelated (Felkin-Anh) and a chelated transition state. By comparing the calculated free energies of activation for these pathways, a prediction can be made as to which diastereomer will be the major product under specific reaction conditions.

The following table outlines the typical computational parameters used in such studies.

| Computational Method | Basis Set | Purpose |

| DFT (e.g., B3LYP, M06-2X) | Pople (e.g., 6-31G*) or Dunning (e.g., cc-pVDZ) | Geometry optimization and frequency calculations of ground and transition states. |

| Solvation Model (e.g., PCM, SMD) | - | To account for the effect of the solvent on the reaction energetics. |

| Higher-level single-point energy calculations | Larger basis sets (e.g., def2-TZVP) | To obtain more accurate energy predictions. |

Through the synergy of experimental mechanistic studies and theoretical computational analyses, a comprehensive understanding of the chemical behavior of this compound can be achieved, enabling its more effective use in stereoselective synthesis.

Future Prospects and Emerging Research Frontiers for N T Butyloxycarbonyl D Serinal

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of N-t-butyloxycarbonyl-D-serinal and related compounds has traditionally relied on methods that can involve hazardous reagents and generate significant waste. The future of its synthesis is increasingly geared towards "green" and sustainable practices that prioritize environmental friendliness, efficiency, and safety.

Key innovations are focused on several areas:

Atom Economy: Developing reactions that maximize the incorporation of starting materials into the final product.

Use of Safer Solvents: Replacing conventional organic solvents with greener alternatives, such as water or bio-based solvents. An example of this trend is the N-protection of D-serine with Boc anhydride (B1165640), which can be performed in an aqueous medium, eliminating the need for organic solvents like t-butanol, THF, or dioxane. google.com

Eco-Friendly Reagents: Employing less toxic and more environmentally benign reagents. For instance, the oxidation of the corresponding β-amino alcohols to α-amino aldehydes can be achieved using IBX (2-iodoxybenzoic acid), which is considered a more eco-friendly procedure compared to traditional heavy-metal-based oxidants. researchgate.net

Catalytic Methods: Shifting from stoichiometric reagents to catalytic methods to reduce waste and improve efficiency.

These approaches aim to reduce the environmental footprint of synthesizing this important chiral building block, making its large-scale production more sustainable.

| Synthetic Step | Traditional Method | Green/Sustainable Innovation | Advantage of Green Method |

|---|---|---|---|

| N-Protection (Boc Group) | Use of Boc anhydride in organic solvents (e.g., dioxane, THF). google.com | Reaction performed in an aqueous medium with a base. google.com | Eliminates the need for volatile and potentially harmful organic solvents. |

| Oxidation to Aldehyde | Oxidants like chromium-based reagents or Swern oxidation (requires cryogenic temperatures and produces dimethyl sulfide). | IBX-mediated oxidation. researchgate.net | Avoids toxic heavy metals and harsh reaction conditions, offering a simpler, eco-friendly procedure. |

| Reduction of Ester | Use of diisobutylaluminum hydride (DIBAL-H) at very low temperatures (-78 °C). researchgate.net | Development of catalytic hydrogenation methods using selective catalysts. | Milder reaction conditions, reduced use of pyrophoric reagents, and less hazardous workup procedures. |

Integration into Automated and Flow Chemistry Platforms

The precise and versatile nature of this compound makes it an ideal candidate for integration into modern high-throughput synthesis platforms. Automated and flow chemistry systems offer significant advantages over traditional batch synthesis, including enhanced reproducibility, safety, and scalability.

Automated Synthesis: In combinatorial chemistry and automated peptide synthesis, Boc-protected amino acids are fundamental reagents. sciforum.net The aldehyde functionality of this compound allows for its use in automated platforms to build complex molecular libraries. For example, it can be immobilized on a solid support, and the aldehyde can then undergo a variety of reactions (e.g., Wittig, aldol (B89426), reductive amination) in a programmable, automated fashion to generate a diverse set of compounds for screening. sciforum.net

Flow Chemistry: Flow chemistry, where reactions are performed in continuous-flow reactors, offers excellent control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis and subsequent transformations of this compound could be significantly improved using flow chemistry, potentially allowing for higher yields and purities. nih.gov For instance, a hazardous oxidation step could be performed more safely in a flow reactor where only small amounts of material are reacting at any given time.

| Platform | Key Advantages | Application Example for Boc-D-Serinal |

|---|---|---|

| Automated Solid-Phase Synthesis | High throughput, purification simplification, suitability for library generation. sciforum.net | Sequential, automated addition of different nucleophiles to resin-bound serinal to create a library of drug-like molecules. |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and potential for higher yields. nih.gov | Performing a sensitive oxidation or a reaction with a short-lived intermediate in a continuous flow reactor to maximize product formation and minimize degradation. |

Expanded Applications in Drug Discovery Platforms (focused on the synthesis of new chemical entities)

The synthesis of new chemical entities (NCEs) is the cornerstone of modern drug discovery, aiming to create novel molecules with improved efficacy, selectivity, and safety profiles. this compound is a powerful chiral starting material for generating structurally diverse and complex NCEs due to the distinct reactivity of its functional groups.

The aldehyde group serves as a versatile handle for carbon-carbon bond formation and the introduction of various functional groups. This allows chemists to construct complex molecular scaffolds that are difficult to access through other means. The inherent chirality of the D-serine backbone is often crucial for biological activity, as many biological targets are stereoselective.

Research has demonstrated the use of serinal derivatives in the stereoselective synthesis of important classes of molecules, including:

Unnatural Amino Acids: Such as α-methylamino acids and β,γ-alkynylglycine derivatives, which are valuable components for creating modified peptides with enhanced stability or novel biological functions. researchgate.net

Sphingolipids: D-erythro-sphingosine and its analogs, which play critical roles in cell signaling and are targets for various therapeutic areas. researchgate.net

Heterocyclic Compounds: Functionalized pyrrolidine (B122466) ring systems, which are common scaffolds in many pharmaceuticals. researchgate.net

Pharmaceutical Intermediates: For example, the core structure of D-serine is found in drugs like Lacosamide, an anticonvulsant, highlighting the relevance of this chiral backbone in medicinal chemistry. google.comnbinno.com

The future will likely see this compound used in diversity-oriented synthesis campaigns to rapidly generate libraries of novel, stereochemically defined compounds for high-throughput screening against a wide range of biological targets.

| Molecule/Scaffold Class | Synthetic Utility/Importance | Key Transformation of Serinal |

|---|---|---|

| α-Methylamino Acids | Used to create peptides with constrained conformations and increased resistance to degradation. researchgate.net | Nucleophilic addition to the aldehyde followed by oxidation state manipulations. |

| D-erythro-Sphingosine | A key component of cell membranes and a bioactive lipid involved in signaling. researchgate.net | Stereoselective nucleophilic addition to the aldehyde. researchgate.net |

| Functionalized Pyrrolidines | A privileged scaffold found in numerous approved drugs. researchgate.net | Tandem Michael reaction initiated by a nucleophile addition to an electrophilic olefin derived from the serinal. researchgate.net |

Development of Novel D-Serinal Analogs with Enhanced Synthetic Utility

To further expand the synthetic toolbox, researchers are exploring the development of novel analogs of this compound. The goal is to create derivatives with modified properties that offer advantages over the parent compound in specific applications.

Future research in this area is likely to focus on:

Alternative Protecting Groups: While the Boc group is widely used, it is acid-labile. Analogs with different N-protecting groups (e.g., Cbz, Fmoc) could offer orthogonal deprotection strategies, which are essential in complex, multi-step syntheses.

Modified Side Chains: Replacing the hydroxyl group with other functionalities (e.g., an azide, an alkyne, a halogen) prior to forming the aldehyde would create novel bifunctional building blocks. These "pre-functionalized" analogs could streamline the synthesis of target molecules by incorporating key functionalities at an early stage.

Sulfur Analogs: The synthesis of N-thiol-t-BOC derivatives has been reported, which exhibit different stability profiles compared to their oxygen counterparts. nih.gov For instance, they are stable to acidic conditions that would normally cleave a standard Boc group, offering a unique deprotection pathway. nih.gov

Acetonide and Other Cyclic Derivatives: Protecting the amine and hydroxyl groups together, as in N-Boc-D-serinal acetonide, provides a more rigid structure that can influence the stereochemical outcome of reactions at the aldehyde. researchgate.netscilit.com Developing other cyclic protecting group strategies could offer finer control over reactivity and stereoselectivity.

By designing and synthesizing these novel analogs, chemists can unlock new synthetic pathways and facilitate the construction of increasingly complex and challenging molecular architectures.

| Analog Modification | Example Structure/Concept | Potential Synthetic Advantage |

|---|---|---|

| Orthogonal N-Protecting Group | N-Fmoc-D-serinal | Allows for selective deprotection of the amine in the presence of acid-sensitive groups (like Boc or t-butyl esters). |

| Side-Chain Functionalization | N-Boc-azido-D-alaninal | Provides a handle for "click chemistry" (e.g., cycloaddition with an alkyne), enabling efficient molecular conjugation. |

| Enhanced Stability | N-thiol-t-BOC-D-cysteinal | Offers stability to acidic conditions, with removal possible under specific oxidative conditions. nih.gov |

| Stereochemical Control | N-Boc-D-serinal acetonide | The rigid cyclic structure can enhance facial selectivity in nucleophilic additions to the aldehyde. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for N-t-butyloxycarbonyl-d-serinal in peptide synthesis?

The synthesis typically involves the introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino group of D-serine, followed by selective oxidation or protection of the hydroxyl group. A common method uses Boc-anhydride [(Boc)₂O] in a basic aqueous/organic biphasic system (e.g., dioxane/water with NaHCO₃) to achieve regioselective protection . The aldehyde functionality is then generated via oxidation of the corresponding alcohol using reagents like Dess-Martin periodinane or Swern oxidation, ensuring minimal racemization .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

Q. What are the critical storage conditions to prevent degradation of this compound?

The compound is hygroscopic and sensitive to acidic/basic conditions. Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass vials. Desiccants like molecular sieves (3Å) should be added to minimize hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in peptide coupling reactions?

The D-serinal configuration introduces steric constraints during coupling, affecting nucleophilic attack by amine groups. Computational modeling (DFT studies) reveals that the Boc group’s bulkiness destabilizes transition states in non-polar solvents, favoring specific diastereomeric intermediates. Experimental validation via kinetic studies in THF/DMF mixtures shows a 15–20% reduction in coupling efficiency compared to L-isomers .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound derivatives?

- Variable Temperature (VT) NMR can identify dynamic equilibria (e.g., rotameric forms of the Boc group) that cause unexpected splitting.

- X-ray crystallography provides definitive conformation analysis but requires high-quality crystals grown via vapor diffusion (e.g., hexane/ethyl acetate). Cross-referencing with NIST’s spectral database (WebBook) ensures alignment between experimental and theoretical peaks .

Q. How can researchers mitigate low yields during the oxidation step of N-t-butyloxycarbonyl-d-serinol to this compound?

Low yields often stem from overoxidation or aldehyde dimerization. Strategies include:

- Using anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) with oxalyl chloride/DMSO (Swern oxidation) at –78°C.

- Adding stabilizing agents like 2,2,6,6-tetramethylpiperidine (TMP) to scavenge HCl byproducts.

- Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to halt at the aldehyde stage .

Q. What role does this compound play in synthesizing constrained peptidomimetics?

The aldehyde group enables reductive amination with amino acids to form rigidified backbones (e.g., β-turn mimics). For example, coupling with cysteine derivatives via thiazolidine ring formation enhances proteolytic stability. Kinetic studies show a 3-fold increase in half-life for peptidomimetics compared to linear peptides in serum .

Methodological Considerations

8. Designing experiments to assess Boc group stability under varying pH conditions:

- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C.

- Monitor degradation via HPLC every 24 hours. The Boc group hydrolyzes rapidly below pH 5 (t₁/₂ = 2 hours at pH 3), forming CO₂ and tert-butanol. Use Arrhenius plots to extrapolate stability at lower temperatures .

9. Troubleshooting racemization during aldehyde formation:

- Test chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase.

- Replace harsh oxidants with enzymatic methods (e.g., alcohol dehydrogenase/NAD⁺ systems) to preserve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.